4-Ethyl-2,5-dimethylheptane
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Overview
Description
4-Ethyl-2,5-dimethylheptane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its branched structure, which influences its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,5-dimethylheptane typically involves the alkylation of a suitable heptane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of branched alkanes like this compound may involve catalytic cracking and isomerization processes. These methods utilize catalysts such as zeolites to rearrange straight-chain hydrocarbons into branched structures, optimizing the yield and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,5-dimethylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: In the presence of strong oxidizing agents, alkanes can be converted to alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This typically occurs under UV light or elevated temperatures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives such as 4-chloro-2,5-dimethylheptane.
Scientific Research Applications
4-Ethyl-2,5-dimethylheptane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its role in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of specialty fuels and lubricants, where branched alkanes are preferred for their favorable combustion properties.
Mechanism of Action
As a hydrocarbon, 4-ethyl-2,5-dimethylheptane does not have a specific mechanism of action in biological systems. its interactions are primarily driven by hydrophobic forces, making it relevant in studies involving lipid membranes and hydrophobic drug delivery. The compound’s molecular targets are typically non-polar environments within biological systems.
Comparison with Similar Compounds
- 2,5-Dimethylheptane
- 4-Ethyl-2,4-dimethylheptane
- 3-Ethyl-2,5-dimethylheptane
Comparison: 4-Ethyl-2,5-dimethylheptane is unique due to its specific branching pattern, which influences its boiling point, melting point, and reactivity compared to its isomers. For instance, the position of the ethyl and methyl groups can significantly alter the compound’s physical properties and its behavior in chemical reactions.
Properties
CAS No. |
61868-28-8 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-ethyl-2,5-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-10(5)11(7-2)8-9(3)4/h9-11H,6-8H2,1-5H3 |
InChI Key |
CUHCBWKQRDWQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)CC(C)C |
Origin of Product |
United States |
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